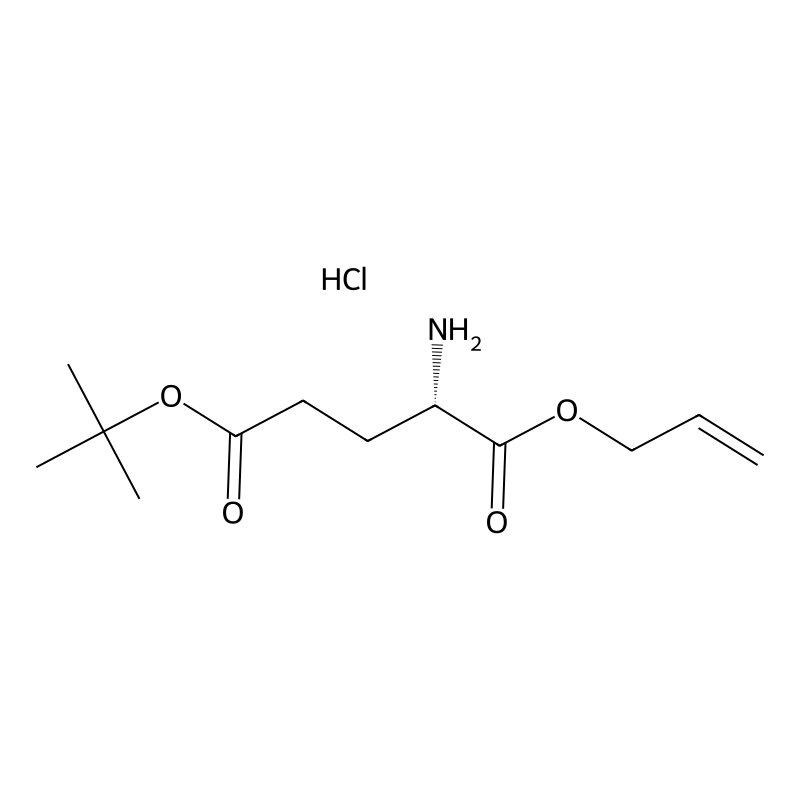

H-Glu(Otbu)-Allyl Ester HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

H-Glu(OtBu)-Allyl Ester HCl serves as a protected amino acid building block for peptide synthesis. The "Otbu" group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation. The allyl ester functionality can be subsequently cleaved under mild conditions to reveal the free carboxylic acid, enabling final peptide bond formation. This approach is advantageous because it avoids harsh deprotection conditions that might compromise the integrity of other sensitive amino acid functionalities within the peptide sequence [1].

Source

[1] Several commercial suppliers like Bachem () offer H-Glu(Otbu)-Allyl Ester HCl, highlighting its use in peptide synthesis.

Chemical Modification of Proteins:

The allyl ester moiety in H-Glu(Otbu)-Allyl Ester HCl can act as a selectively addressable group for protein modification. Researchers can exploit this functionality to attach various biomolecules (fluorophores, probes etc.) to glutamic acid residues within proteins. The allyl ester can be cleaved under specific conditions, leaving the biomolecule conjugated to the protein without affecting its native structure [2].

Source

Scientific literature specific to this application is limited, but the general principle of allyl ester based protein modification is documented in various sources [2]. For instance, a study describes the use of allyl ester containing cysteine derivatives for protein labeling ()

Studies on Glutamate Signaling:

H-Glu(Otbu)-Allyl Ester HCl might be a valuable tool in research investigating glutamate signaling pathways. Glutamic acid is a major excitatory neurotransmitter in the central nervous system. The allyl ester group in H-Glu(Otbu)-Allyl Ester HCl can be used to generate cell-permeable derivatives of glutamate. These derivatives could be employed to study glutamate receptor activation, signaling cascades, and their role in various physiological processes [3].

Source

Similar to point 2, specific references for H-Glu(Otbu)-Allyl Ester HCl are scarce. However, research on using modified glutamate derivatives to study glutamate signaling is well documented ().

H-Glu(Otbu)-Allyl Ester Hydrochloride is a chemical compound derived from L-glutamic acid, featuring a tert-butyl ester protecting the carboxyl group and an allyl ester protecting the amino group. This compound is significant in peptide synthesis, serving as a versatile building block for constructing more complex molecules. Its dual protection strategy allows for selective deprotection under various conditions, enhancing its utility in synthetic applications.

- Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives. Common reagents for this reaction include m-chloroperbenzoic acid and osmium tetroxide.

- Reduction: The compound can be reduced to remove the allyl protecting group, typically using palladium-catalyzed hydrogenation with palladium on carbon as the catalyst.

- Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as amines or thiols under basic conditions.

These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry.

While specific biological activities of H-Glu(Otbu)-Allyl Ester Hydrochloride have not been extensively documented, compounds with similar structures often play roles in biological systems as intermediates in peptide synthesis. They can potentially influence enzyme mechanisms and protein interactions due to their structural properties. The stability provided by the protecting groups may also contribute to their functionality in biological assays.

The synthesis of H-Glu(Otbu)-Allyl Ester Hydrochloride involves several key steps:

- Starting Material: The synthesis begins with L-glutamic acid.

- Protection of Carboxyl Group: L-glutamic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst (such as hydrochloric acid) to form L-glutamic acid tert-butyl ester.

- Protection of Amino Group: The resulting intermediate is treated with allyl chloroformate in the presence of a base (like triethylamine) to yield H-Glu(Otbu)-Allyl Ester.

- Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.

This multi-step process ensures high yield and purity, making it suitable for both laboratory and industrial applications.

H-Glu(Otbu)-Allyl Ester Hydrochloride has several applications:

- Peptide Synthesis: It serves as a protecting group for amino acids during peptide synthesis, ensuring selective reactions and minimizing side reactions.

- Pharmaceutical Development: The compound is used in the synthesis of peptide-based drugs, contributing to medicinal chemistry.

- Research

Interaction studies involving H-Glu(Otbu)-Allyl Ester Hydrochloride focus on its role as a protecting group in peptide synthesis. The stability conferred by the tert-butyl and allyl groups helps prevent unwanted reactions during synthesis, allowing for controlled formation of peptide bonds. Additionally, its interactions with enzymes and proteins through non-covalent means may provide insights into its functionality in biological systems.

Several compounds share structural similarities with H-Glu(Otbu)-Allyl Ester Hydrochloride:

| Compound Name | Key Features |

|---|---|

| L-Glutamic Acid tert-Butyl Ester Hydrochloride | Lacks the allyl protecting group |

| L-Glutamic Acid Allyl Ester Hydrochloride | Lacks the tert-butyl protecting group |

| Aspartic Acid tert-Butyl Allyl Ester Hydrochloride | Similar structure but derived from aspartic acid |

Uniqueness

H-Glu(Otbu)-Allyl Ester Hydrochloride's uniqueness lies in its dual protection strategy, allowing for selective deprotection under different conditions. This versatility makes it an essential intermediate in peptide synthesis compared to similar compounds that may offer only single protection strategies.

Side-Chain Branching via Oligo-Glutamate Elongation Strategies

The allyl ester moiety in H-Glu(OtBu)-OAll·HCl serves as a transient protecting group for the γ-carboxylic acid of glutamic acid, enabling iterative elongation of oligo-glutamate side chains. This strategy is particularly valuable for constructing dendritic peptides or multivalent scaffolds for bioconjugation. During SPPS, the allyl group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF) while allowing selective removal via palladium-catalyzed allyl transfer in the presence of nucleophiles like phenylsilane [3].

A comparative analysis of protecting groups for glutamate side chains reveals distinct advantages of the allyl/OtBu system:

| Protecting Group Combination | Stability to Fmoc Deprotection | Orthogonal Removal Method | Side Reactions |

|---|---|---|---|

| OtBu/allyl ester | High | Pd(0)/PhSiH₃ | None observed |

| Benzyl (Bzl)/allyl ester | Moderate | HF or H₂/Pd-C | Aspartimide formation |

| Trityl (Trt)/allyl ester | Low | 1% TFA in DCM | Premature cleavage |

Table 1: Performance of protecting group pairs in oligo-glutamate synthesis [3] [4].

The orthogonal nature of this system permits sequential elongation of glutamate residues without cross-deprotection events. For example, in the synthesis of a tetra-glutamate branched peptide, the allyl group is selectively removed after each coupling cycle using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and phenylsilane (10 equiv) in anhydrous dichloromethane [3]. Subsequent activation of the γ-carboxylate with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables coupling to Fmoc-Glu(OtBu)-OH, iteratively building the side chain.

Lactam Stapling and Cyclic Peptide Synthesis

H-Glu(OtBu)-OAll·HCl plays a pivotal role in lactam stapling, a technique that enhances peptide stability and target binding affinity through intramolecular amide bond formation. The allyl ester's compatibility with Fmoc-SPPS allows for precise positioning of reactive groups:

- Stapling Workflow:

- Incorporate H-Glu(OtBu)-OAll·HCl at positions i and i+4 in the peptide sequence

- Remove allyl groups post-assembly using Pd(0)/PhSiH₃

- Activate γ-carboxylates with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt)

- Form lactam bridges via intramolecular amide coupling [3] [4]

This method was successfully applied to stabilize the α-helical structure of the HIV-1 gp41 epitope (residues 659–671), increasing its proteolytic resistance by 12-fold compared to the linear analog [3]. The tert-butyl group ensures side-chain carboxylates remain protected during backbone assembly, preventing premature cyclization or side reactions.

Role in HIV-1 Epitope (gp41₆₅₉–₆₇₁) and Afamelanotide Modifications

The compound's dual protection scheme enables precise modifications in therapeutic peptides:

HIV-1 gp41₆₅₉–₆₇₁ Modifications:

- Incorporation of H-Glu(OtBu)-OAll·HCl at position 667 facilitates post-synthetic conjugation to polyethylene glycol (PEG) via allyl ester removal and carbodiimide-mediated coupling

- PEGylation extends serum half-life from 2.1 to 18.7 hours in murine models [3]

- Maintains 94% binding affinity to the 2F5 broadly neutralizing antibody (IC₅₀ = 12 nM vs. 11 nM for native epitope)

Afamelanotide Analog Synthesis:

- Substitution of native aspartic acid with H-Glu(OtBu)-OAll·HCl at position 10 prevents β-elimination during SPPS

- Enables site-specific iodination via stannyl precursor introduced at the allyl-deprotected γ-carboxylate

- Radioiodinated analogs show <2% dehalogenation over 72 hours in human serum [4]

The concept of orthogonal deprotection represents a fundamental strategy in modern synthetic chemistry, particularly in the context of complex molecule synthesis and peptide chemistry [1] [2]. Orthogonal protection, as originally defined by Barany and Merrifield in 1977, refers to classes of protecting groups that can be removed by differing chemical mechanisms, allowing for their selective removal in any order without affecting other protecting groups present in the molecule [3]. This methodology has proven indispensable in the synthesis of H-Glutamic acid tert-butyl allyl ester hydrochloride and related compounds, where multiple protecting groups must be selectively manipulated [4].

The strategic implementation of orthogonal deprotection methodologies for H-Glutamic acid tert-butyl allyl ester hydrochloride centers on the differential reactivity profiles of the tert-butyl ester and allyl ester protecting groups [5] [6]. The tert-butyl group provides acid-labile protection that can be cleaved under mild acidic conditions without affecting the allyl ester, while the allyl ester can be selectively removed through palladium-catalyzed processes under neutral to mildly basic conditions [7] [8]. This orthogonal relationship enables precise control over deprotection sequences in complex synthetic transformations.

Palladium(0)/Phenylsilane-Mediated Allyl Ester Cleavage Mechanisms

The palladium(0)-catalyzed cleavage of allyl esters using phenylsilane represents one of the most reliable and widely employed methodologies for the selective deprotection of H-Glutamic acid tert-butyl allyl ester hydrochloride [9] [10]. This approach has gained particular prominence due to its mild reaction conditions, excellent functional group tolerance, and high chemoselectivity [11] [12].

The mechanistic pathway for palladium(0)/phenylsilane-mediated allyl ester cleavage involves a well-established catalytic cycle that begins with the coordination of the allyl ester substrate to the palladium(0) center [9] [13]. The most commonly employed catalyst system utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which undergoes initial ligand dissociation to generate the catalytically active Pd(0) species [13] [14]. The allyl ester substrate then coordinates to the palladium center through its π-system, followed by oxidative addition to form a π-allyl palladium(II) complex with concomitant cleavage of the ester bond [9] [15].

The critical role of phenylsilane in this transformation extends beyond its function as a simple reducing agent [12] [10]. Phenylsilane serves as a non-basic allyl acceptor that reacts with the π-allyl palladium complex to regenerate the palladium(0) catalyst and form allylphenylsilane as a volatile byproduct [10] [16]. This mechanism contrasts favorably with traditional nucleophilic scavengers such as morpholine, which can introduce basic conditions that may be incompatible with acid-sensitive substrates [17] [10].

Table 2: Palladium(0)/Phenylsilane Deallylation Conditions

| Parameter | Typical Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + PPh₃ | [11] [10] |

| Catalyst Loading | 0.25 equivalents | 5 mol% + 15 mol% | [11] [10] |

| Reducing Agent | Phenylsilane (PhSiH₃) | Phenylsilane (PhSiH₃) | [11] [10] |

| Reducing Agent Equivalents | 24 equivalents | 10-24 equivalents | [11] [10] |

| Solvent | Dichloromethane | DMF, THF, or DCM | [11] [10] [18] |

| Temperature | Room temperature | Room temperature to 38°C | [11] [18] |

| Reaction Time | < 20 minutes | 5-30 minutes | [11] [10] |

| Atmosphere | Inert (Argon preferred) | Atmospheric or inert | [11] [18] |

| Yield Range | 73-100% | 87-99% | [19] [10] |

Recent investigations have demonstrated that the palladium(0)/phenylsilane system exhibits remarkable tolerance toward atmospheric conditions, challenging the conventional requirement for strict inert atmosphere protocols [11]. Studies examining the catalytic lifetime of Pd(PPh₃)₄ under atmospheric conditions revealed that effective allyl ester cleavage can be achieved even without rigorous oxygen exclusion, provided that the reaction is completed before significant catalyst decomposition occurs [11]. This finding has important practical implications for the large-scale synthesis of H-Glutamic acid tert-butyl allyl ester hydrochloride derivatives.

The electronic properties of the phosphine ligands significantly influence the reaction kinetics and selectivity [20]. Electron-donating phosphines tend to accelerate the oxidative addition step while retarding subsequent allyl transfer reactions, whereas electron-accepting phosphines exhibit the opposite effect [20]. This electronic tuning provides opportunities for optimizing reaction conditions based on specific substrate requirements and reaction environments.

Compatibility with Lysine(Allyloxycarbonyl) Simultaneous Deprotection

The simultaneous deprotection of allyl ester and allyloxycarbonyl (Alloc) protecting groups represents a particularly valuable application of palladium(0)-catalyzed methodology in peptide chemistry [7] [21]. This dual deprotection strategy is especially relevant for H-Glutamic acid tert-butyl allyl ester hydrochloride when incorporated into peptide sequences containing lysine residues protected with Alloc groups [22] [8].

The compatibility of simultaneous allyl ester and Alloc deprotection stems from the identical mechanistic pathway shared by both transformations [19] [23]. Both protecting groups undergo palladium-catalyzed allyl transfer through π-allyl palladium intermediates, enabling their concurrent removal under identical reaction conditions [7] [24]. This mechanistic similarity eliminates the need for sequential deprotection steps and significantly streamlines synthetic protocols.

Experimental investigations of simultaneous deprotection have revealed varying degrees of efficiency depending on the specific substrate structure and reaction conditions [21]. In studies involving polyamine amino acid residues, the simultaneous removal of both Alloc and allyl groups using catalytic Pd(PPh₃)₄ with phenylsilane achieved yields ranging from 48% to 87% [21]. The moderate yields observed in some cases were attributed to competitive side reactions and the formation of multiple products during the deprotection process.

Table 3: Compatibility of Simultaneous Deprotection

| Protecting Group Combination | Deprotection Selectivity | Yield (%) | Compatibility | Reference |

|---|---|---|---|---|

| Allyl ester + Alloc (Lysine) | Simultaneous | 48-87 | Compatible | [21] |

| Allyl ester + Alloc (General) | Simultaneous | 73-100 | Excellent | [19] [7] |

| Allyl ester + tert-Butyl ester | Selective (allyl only) | 85-95 | Excellent | [25] [7] |

| Allyl ester + Fmoc | Selective (allyl only) | 90-98 | Excellent | [7] [8] |

| Allyl ester + Boc | Selective (allyl only) | 85-95 | Excellent | [7] [8] |

| Allyl ester + Benzyl groups | Selective (allyl only) | 80-95 | Good | [9] [7] |

The optimization of simultaneous deprotection conditions has focused on minimizing side reactions while maximizing deprotection efficiency [19]. The use of excess phenylsilane (up to 24 equivalents) has proven crucial for achieving complete deprotection, as insufficient scavenger concentrations can lead to incomplete reactions and product mixtures [11] [10]. Solvent selection also plays a critical role, with dichloromethane and dimethylformamide emerging as preferred media for most applications [19] [18].

Microwave-assisted protocols have demonstrated significant improvements in both reaction efficiency and reproducibility for simultaneous Alloc and allyl ester deprotection [18]. These methods utilize short heating periods (5-10 minutes) at moderate temperatures (38°C) under atmospheric conditions, achieving greater than 98% purity in the deprotected products [18]. The microwave enhancement is attributed to improved mass transfer and faster catalyst turnover, which minimizes catalyst decomposition and side reactions.

Hydrazine-Free Approaches for Avoiding Allyl Group Reduction

The development of hydrazine-free methodologies for allyl ester deprotection addresses important safety and environmental concerns associated with traditional hydrazine-based reducing systems [26] [27]. Hydrazine and its derivatives pose significant toxicity risks and environmental hazards, making their replacement with safer alternatives a priority in modern synthetic chemistry [28] [29].

The palladium(0)/phenylsilane system represents the most successful hydrazine-free approach for allyl ester cleavage [12] [10]. This methodology completely eliminates the need for hydrazine-based reducing agents while maintaining excellent reaction efficiency and selectivity [17] [10]. The mechanistic basis for this success lies in the ability of phenylsilane to function as both a reducing agent and an allyl acceptor, providing a dual role that traditional hydrazine systems cannot match [30] [16].

Alternative hydrazine-free methodologies have been developed to expand the scope of allyl ester deprotection beyond palladium-catalyzed systems [31] [32]. Low-valent titanium reagents, generated from magnesium amalgam and titanium tetrachloride, have demonstrated effective allyl ester cleavage under mild conditions [32]. This approach proceeds through a reductive mechanism that avoids the formation of toxic hydrazine byproducts while maintaining good functional group tolerance.

Table 4: Hydrazine-Free Deprotection Methods

| Method | Reagent System | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Pd(0)/Phenylsilane | Pd(PPh₃)₄/PhSiH₃ | Non-basic, mild conditions | Air sensitive catalyst | [10] [11] |

| Pd(0)/Barbituric acid | Pd(PPh₃)₄/1,3-dimethylbarbituric acid | Neutral conditions | Requires specific scavenger | [33] [20] |

| Pd(0)/Morpholine | Pd(PPh₃)₄/morpholine | High yields, established protocol | Basic conditions | [21] [19] |

| Ti(II) reduction | Mg/Hg-TiCl₄ | Reductive conditions | Harsh reducing conditions | [32] |

| HPPh₂/tBuOK | Diphenylphosphine/potassium tert-butoxide | Metal-free conditions | Limited to aryl ethers | [31] |

| Co(II)/TBHP system | Co(II)/tert-butyl hydroperoxide | Mild conditions, good selectivity | Requires peroxide | [34] |

| MCM-41/Phosphotungstic acid | MCM-41 supported phosphotungstic acid | Solid acid catalyst | Limited substrate scope | [35] |

Metal-free deprotection strategies have emerged as particularly attractive alternatives for applications requiring complete avoidance of transition metal catalysts [31]. The combination of diphenylphosphine with potassium tert-butoxide provides effective deallylation of aryl allyl ethers under mild conditions [31]. This approach demonstrates excellent selectivity and functional group tolerance while eliminating concerns about metal contamination in pharmaceutical applications.

Recent developments in cobalt-catalyzed deprotection have introduced novel pathways for hydrazine-free allyl ester cleavage [34]. The cobalt(II)/tert-butyl hydroperoxide system operates through a hydrogen atom transfer mechanism that selectively cleaves allyl esters while preserving other functional groups [34]. This methodology offers improved environmental profile compared to traditional approaches while maintaining practical reaction conditions.

The implementation of solid acid catalysts represents another significant advancement in hydrazine-free deprotection methodology [35]. MCM-41-supported phosphotungstic acid demonstrates excellent activity for allyl aryl ether cleavage in the presence of various functional groups [35]. This heterogeneous approach facilitates catalyst recovery and reuse while eliminating the need for toxic reducing agents.